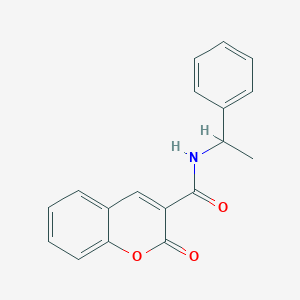

2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12(13-7-3-2-4-8-13)19-17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPIQXDFYRQCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321258 | |

| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304887-47-6 | |

| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide typically involves the condensation of 2H-chromene-3-carboxylic acid with an appropriate amine, such as 1-phenylethylamine, under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to isolate the compound from any impurities.

化学反应分析

Types of Reactions

2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogen atoms added to specific positions.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the chromene ring.

科学研究应用

Scientific Research Applications

-

Biological Activity :

- Anticancer Properties : Studies have shown that 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide exhibits selective cytotoxicity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco2) cells. It induces apoptosis while sparing normal cells, indicating its potential as an anticancer agent .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. This is supported by assays measuring its ability to scavenge free radicals.

-

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.

- Receptor Binding : It has the potential to modulate receptor activity, influencing physiological responses.

- Signal Transduction Pathways : Interactions with various signaling pathways have been observed, enhancing its pharmacological profile.

Case Studies

-

Tyrosinase Inhibition :

A study focusing on tyrosinase inhibitors revealed that compounds related to this chromene derivative exhibited potent inhibitory effects against mushroom tyrosinase. This suggests applications in skin whitening and pigmentation disorders, with IC50 values significantly lower than standard inhibitors like kojic acid. -

Anticancer Activity :

Investigations into the anticancer properties of chromene derivatives indicated that this compound effectively reduced cell viability in a dose-dependent manner across various cancer cell lines while showing minimal effects on normal cells. This selectivity underscores its potential utility in cancer therapy .

作用机制

The mechanism of action of 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, highlighting variations in substituents, synthetic yields, and melting points:

Key Observations :

- Steric and Electronic Effects : The 1-phenylethyl group in the target compound introduces greater steric bulk compared to phenethyl (17) or alkyl chains (18, 19). This may reduce solubility but enhance binding affinity in hydrophobic pockets .

- Chirality: The 1-phenylethyl substituent introduces a stereocenter, which could influence enantioselective interactions with biological targets, a feature absent in non-chiral analogs like 17–19 .

Antimicrobial Activity

- Pyridine Derivatives: Compounds like 6-amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with inhibition zones of 12–16 mm .

- Coumarin-Carboxamide Analogs : Compound 17 (phenethyl-substituted) lacks reported antimicrobial data, but its synthesis and characterization align with methodologies used for bioactive coumarins .

Enzyme Inhibition

- The target compound lacks the thiourea linker critical for this interaction, suggesting divergent biological targets.

生物活性

The compound 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a chromene backbone with an oxo group and a carboxamide functional group. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit selective antibacterial activity against Helicobacter pylori, including strains resistant to conventional treatments .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Antibacterial Activity Against H. pylori

A study evaluated various derivatives of chromene-based compounds for their antibacterial activity against H. pylori. The results indicated that certain derivatives exhibited significant antibacterial properties, particularly against metronidazole-resistant strains. The most active compounds showed minimal cytotoxicity, suggesting their potential as therapeutic agents .

Case Study 2: Antioxidant Properties

Research conducted on related chromene compounds highlighted their ability to scavenge free radicals effectively. These compounds demonstrated a protective effect against oxidative damage in cellular models, indicating their potential application in treating oxidative stress-related diseases.

Future Directions

Further research is necessary to explore the full spectrum of biological activities and potential therapeutic applications of this compound. Investigating structure-activity relationships (SAR) will be essential for optimizing its efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Coumarin core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., Meldrum’s acid) under acidic conditions.

Carboxamide functionalization : Reaction of the coumarin-3-carboxylic acid intermediate with 1-phenylethylamine using coupling agents like EDC/HOBt in anhydrous dichloromethane .

- Optimization : Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 for amine), and purification via silica gel chromatography (hexane/ethyl acetate gradient). Yield improvements (up to 74%) are achieved by inert atmosphere (N₂) and reagent-grade solvents .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include the coumarin lactone carbonyl (δ ~160–165 ppm in 13C NMR), aromatic protons (δ 6.5–8.5 ppm in 1H NMR), and the phenylethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.3–4.5 ppm for CH₂).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 322.1312 for C₁₉H₁₇NO₃) .

- IR : Confirm lactone (C=O stretch at ~1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in anti-inflammatory or antimicrobial activity may arise from:

- Structural analogs : Substitutions at the coumarin 7- or 8-position (e.g., diethylamino vs. allyl groups) alter electron density and binding affinity .

- Assay variability : Standardize in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) and control solvent effects (DMSO concentration ≤0.1%) .

- Data reconciliation : Use meta-analysis tools (e.g., RevMan) to compare IC₅₀ values across studies, accounting for cell lines (e.g., RAW 264.7 vs. THP-1) .

Q. How can computational methods predict the binding mechanisms of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina with crystal structures (PDB: 5KIR for COX-2). Prioritize poses with hydrogen bonds to Ser530 or Tyr385 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å indicates robust binding) .

- QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity trends .

Q. What crystallographic techniques characterize supramolecular assemblies of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (CHCl₃/hexane, 4°C). Resolve structures at 292 K with R factor ≤0.05 .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O contacts contribute ~25% to crystal packing) .

- Cocrystallization : Screen with coformers (e.g., 2-aminobenzothiazole) in 1:1 molar ratios using methanol/acetone solvent systems .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?

- Methodological Answer :

- Cell lines : Use adherent lines (e.g., HeLa, MCF-7) with 70–80% confluency.

- Dosing : Prepare 10 mM stock in DMSO; test 0.1–100 μM concentrations in triplicate .

- Controls : Include cisplatin (positive control) and vehicle-only (DMSO ≤0.1%).

- Endpoints : Measure viability via MTT assay (48-h exposure, λ = 570 nm). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. What chromatographic methods are effective for purifying this compound from reaction mixtures?

- Methodological Answer :

- Normal-phase HPLC : Use a silica column (250 × 4.6 mm, 5 μm) with isocratic elution (hexane:ethyl acetate, 7:3 v/v, 1 mL/min). Retention time ~12–14 min .

- Prep-TLC : Optimize mobile phase (toluene:acetone, 4:1) for Rf = 0.3–0.4. Visualize under UV 254 nm .

Contradiction Management

Q. How to address conflicting NMR data for structurally similar coumarin carboxamides?

- Methodological Answer :

- Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary by ±0.2 ppm .

- Paramagnetic impurities : Filter samples through Celite® or use Chelex resin to remove metal contaminants .

- Dynamic effects : For rotatable bonds (e.g., phenylethyl group), acquire VT-NMR (25–60°C) to resolve splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。